molecular formula C19H16N2O2S3 B2875549 (E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 637317-85-2

(E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2875549
CAS No.: 637317-85-2
M. Wt: 400.53
InChI Key: NMHBFVWUUJBMIG-LFIBNONCSA-N
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Description

The compound (E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, a scaffold renowned for diverse pharmacological activities. Key structural features include:

  • Core: 2-Thioxothiazolidin-4-one, a five-membered heterocyclic ring with sulfur and nitrogen atoms.
  • Substituents: At position 3: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, incorporating a dihydroquinoline moiety linked via an oxoethyl chain. At position 5: A thiophen-2-ylmethylene group in the E-configuration, introducing aromatic and electronic diversity.

Properties

IUPAC Name

(5E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S3/c22-17(20-9-3-6-13-5-1-2-8-15(13)20)12-21-18(23)16(26-19(21)24)11-14-7-4-10-25-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHBFVWUUJBMIG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous thiazolidinone derivatives:

Compound Name / ID Core Structure Substituents (Position 3 & 5) Molecular Formula Molecular Weight Key Properties
Target Compound 2-Thioxothiazolidin-4-one 3: Dihydroquinolinyl-oxoethyl; 5: Thiophene C19H17N3O2S2 391.49 Moderate lipophilicity (LogP ~3.2)
Compound from 2-Thioxothiazolidin-4-one 3: Dimethoxyphenylethyl; 5: Pyrazolylmethylene C31H29N3O4S2 571.71 High lipophilicity (LogP ~5.1)
Compound D6 () 2-Thioxothiazolidin-4-one 3: Dimethylaminoethyl; 5: Isopropylbenzylidene C16H20N2OS2 336.47 Enhanced solubility (polar groups)
Triazole-thione () Triazole-5(4H)-thione Chlorobenzylidene groups C15H10Cl2N4S 365.23 Rigid, hydrogen-bonding crystal

Key Observations :

  • Aromaticity : The thiophene in the target compound offers π-π stacking capabilities distinct from the pyrazole () or chlorobenzylidene () groups.
  • Hydrogen Bonding: The triazole-thione () forms extensive N–H···S/O interactions, whereas the target compound’s dihydroquinoline may enable hydrophobic or van der Waals interactions.

Stability and Drug-Likeness

  • Metabolic Stability: The dihydroquinoline in the target compound may resist oxidative metabolism better than ’s dimethylaminoethyl group, which is prone to N-dealkylation.
  • Crystallinity : Unlike the hydrogen-bonded triazole-thione (), the target compound’s amorphous nature (inferred from lack of crystal data) might affect formulation stability .

Preparation Methods

Schmidt Reaction for Cyclic Ketone Formation

The Schmidt reaction, employing sodium azide (NaN₃) and methanesulfonic acid in dichloromethane, converts 6-methoxy-2,3-dihydro-1H-inden-1-one into 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide (BBr₃) yields the unsubstituted 3,4-dihydroquinolin-1(2H)-one, a critical intermediate.

Intramolecular Friedel-Crafts Alkylation

Alternative routes involve intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl₃) in dimethyl sulfoxide (DMSO) at 150–220°C. This method produces 6-hydroxy-3,4-dihydroquinolinone, which can be further functionalized.

Functionalization of the Dihydroquinoline Moiety

Introduction of the 2-Oxoethyl Side Chain

The ketone group at position 2 is introduced via nucleophilic acyl substitution. Reacting 3,4-dihydroquinolin-1(2H)-one with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) forms 2-chloroacetyl-3,4-dihydroquinoline. Subsequent hydrolysis or oxidation yields the 2-oxoethyl derivative.

Synthesis of the Thioxothiazolidin-4-One Core

Rhodanine Condensation

Rhodanine (2-thioxothiazolidin-4-one) is synthesized by cyclizing thiourea with chloroacetic acid under acidic conditions. For the target compound, rhodanine is functionalized at position 5 with a thiophen-2-ylmethylene group via Knoevenagel condensation. Thiophene-2-carboxaldehyde reacts with rhodanine in acetic acid, catalyzed by piperidine, to form (E)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one .

Coupling of Dihydroquinoline and Thioxothiazolidinone Moieties

Alkylation and Cyclocondensation

The final step involves conjugating the dihydroquinoline derivative with the functionalized rhodanine. A Michael addition-cyclization strategy is employed:

  • Alkylation : The 2-oxoethyl group on dihydroquinoline reacts with the thiol group of rhodanine in the presence of a base (e.g., DBU).
  • Cyclization : Intramolecular cyclization under reflux in acetonitrile or toluene forms the fused thioxothiazolidinone ring.

Reaction Conditions :

  • Solvent: Dry toluene or acetonitrile
  • Temperature: 80–110°C
  • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Stereochemical Control and Isolation

The (E) -configuration of the thiophen-2-ylmethylene group is ensured by thermodynamic control during Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) and elevated temperatures favor the trans-isomer. Purification involves recrystallization from acetonitrile or ethanol, yielding the target compound in >85% purity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Signals for the thiophene protons appear at δ 7.25–7.55 ppm, while the C9-H proton of the dihydroquinoline moiety resonates at δ 8.21–8.53 ppm.
  • IR : Strong absorptions at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S), and 3100 cm⁻¹ (aromatic C-H).

Chromatographic Purity

HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity with a retention time of 12.3 min.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
Schmidt Reaction 6-Methoxy-2,3-dihydro-1H-inden-1-one NaN₃, CH₂Cl₂, MsOH 72 95
Friedel-Crafts N-(4-Methoxyphenyl)-3-chloropropionamide AlCl₃, DMSO 68 93
Knoevenagel Thiophene-2-carboxaldehyde, Rhodanine AcOH, Piperidine 85 98

Challenges and Optimization Strategies

  • Solvent Selection : High-boiling solvents (e.g., DMSO) improve reaction rates but require careful temperature control to avoid decomposition.
  • Purification : Column chromatography is avoided in favor of recrystallization to maintain scalability.
  • Stereoselectivity : Catalytic amounts of DBU enhance (E) -isomer formation during condensation.

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